4-fluoro-1H-indazol-7-amine
Overview
Description
4-Fluoro-1H-indazol-7-amine is a heterocyclic compound with the molecular formula C7H6FN3. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and an amine group at the 7-position of the indazole ring makes this compound unique and of significant interest in various fields of research .
Mechanism of Action
Target of Action
4-Fluoro-1H-indazol-7-amine is a compound that has been studied for its potential therapeutic applications Indazole derivatives, a class to which this compound belongs, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often implicated in diseases such as cancer .
Mode of Action
It can be inferred from related studies that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell cycle progression, potentially leading to cell death in cancerous cells .
Biochemical Pathways
For instance, they can affect the CHK1, CHK2, and SGK pathways, which are involved in cell cycle regulation and volume regulation . The disruption of these pathways can lead to downstream effects such as apoptosis or cell death, particularly in cancer cells .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may have antitumor activity . For instance, certain indazole derivatives have been shown to have significant anti-proliferative activity against Hep-G2 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s action could be influenced by the physiological environment, including pH, presence of other molecules, and cellular conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-2-nitroaniline with hydrazine hydrate under acidic conditions, followed by reduction of the nitro group to an amine . Another approach involves the use of 4-fluorobenzaldehyde and hydrazine, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
4-Fluoro-1H-indazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
1H-indazole: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.
4-chloro-1H-indazol-7-amine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
5-fluoro-1H-indazole: Fluorine at a different position, leading to different chemical and biological properties.
Uniqueness: 4-Fluoro-1H-indazol-7-amine is unique due to the specific positioning of the fluorine and amine groups, which confer distinct chemical reactivity and potential biological activities compared to other indazole derivatives .
Properties
IUPAC Name |
4-fluoro-1H-indazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFIZWATXFSGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363405 | |
Record name | 4-fluoro-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-03-8 | |
Record name | 4-fluoro-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-1H-indazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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